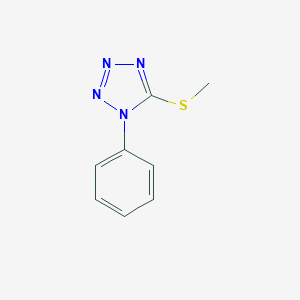

5-(Methylthio)-1-phenyl-1H-tetrazole

Description

Structure

3D Structure

Properties

IUPAC Name |

5-methylsulfanyl-1-phenyltetrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N4S/c1-13-8-9-10-11-12(8)7-5-3-2-4-6-7/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPXUSEGLHQMSIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NN=NN1C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50301216 | |

| Record name | 5-(Methylsulfanyl)-1-phenyl-1H-tetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50301216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1455-92-1 | |

| Record name | NSC141853 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=141853 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-(Methylsulfanyl)-1-phenyl-1H-tetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50301216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 5 Methylthio 1 Phenyl 1h Tetrazole and Its Precursors

Strategic Approaches to the Tetrazole Ring System Formation

The formation of the tetrazole ring is a critical step in the synthesis of 5-(methylthio)-1-phenyl-1H-tetrazole. Key strategies involve either building the ring system with the sulfur atom already in place or derivatizing a pre-formed precursor.

One-Pot Synthetic Pathways to 1-Substituted Tetrazole-5-thiones

One-pot syntheses offer an efficient route to 1-substituted tetrazole-5-thiones, which are direct precursors to the target molecule's core structure. A prominent method involves the reaction of organic isothiocyanates with sodium azide (B81097). This approach is valued for its good yields and straightforward procedure. The reaction of various organic isothiocyanates (R-NCS) with sodium azide in water at room temperature, in the presence of pyridine, results in the corresponding 1-substituted tetrazole-5-thiones in yields ranging from 76-97%. researchgate.net

Another versatile one-pot, three-component reaction utilizes aldehydes, hydroxylamine, and an ionic liquid, 1-butyl-3-methylimidazolium azide ([bmim]N3), as a safer alternative to hydrazoic acid or sodium azide. organic-chemistry.org This method proceeds through the in-situ formation of aldoximes, which then react to form 5-substituted 1H-tetrazoles. organic-chemistry.org While this produces 5-substituted tetrazoles, modifications would be necessary to yield the 5-thione derivative.

A straightforward one-pot procedure for synthesizing alkyl 1H-tetrazol-5-yl thioethers involves the reaction of aldehydes with 1H-tetrazole-5-thiol, mediated by N-tosylhydrazones under metal-free conditions, affording the products in high yields. rsc.org

Table 1: One-Pot Synthesis of 1-Substituted Tetrazole-5-thiones researchgate.net

| Reactant (R-NCS) | Catalyst/Solvent | Temperature | Yield (%) |

| Phenyl isothiocyanate | Pyridine / Water | Room Temp. | 97 |

| Ethyl isothiocyanate | Pyridine / Water | Room Temp. | 85 |

| Allyl isothiocyanate | Pyridine / Water | Room Temp. | 92 |

| Benzyl (B1604629) isothiocyanate | Pyridine / Water | Room Temp. | 76 |

Derivatization from 1-Phenyl-5-mercaptotetrazole Precursors

A primary and highly effective route to this compound involves the derivatization of its immediate precursor, 1-phenyl-5-mercaptotetrazole (also known as 1-phenyl-1H-tetrazole-5-thiol). ottokemi.comchemimpex.com This precursor is a versatile compound used in the synthesis of various pharmaceuticals and as a corrosion inhibitor. chemimpex.comchemicalbook.com

The synthesis of 1-phenyl-5-mercaptotetrazole itself can be achieved by taking sodium anilinodithioate and sodium azide as raw materials, using water as a solvent and an alkali solution as a catalyst. google.com The reaction is carried out under heating reflux, followed by acid neutralization to obtain the crude product, which is then purified by recrystallization. google.com This method is noted for its high yield and purity, making it suitable for industrial production. google.com Once 1-phenyl-5-mercaptotetrazole is obtained, the final step is the alkylation of the thiol group, as discussed in the following section.

Alkylation Strategies for the Thioether Moiety

The introduction of the methyl group onto the sulfur atom of the tetrazole thiol is a crucial transformation to yield the final product.

Methylation Techniques of 5-Thiolated Tetrazoles

S-methylation of nitrogen-containing heterocyclic thiols can be achieved using several methods. One common technique involves refluxing the thiol with methanol in the presence of a strong acid, such as sulfuric acid or methanesulfonic acid. clockss.org The reaction mechanism is proposed to involve the nucleophilic attack of the mercapto group on the conjugated acid of methanol. clockss.org

A more direct method involves the use of alkylating agents like methyl iodide. In a synthetic pathway for a related compound, 3-isothiocyanatophenol was reacted with methyl iodide and sodium azide in a one-pot fashion, indicating that the methylation of the thiol can occur concurrently with the formation of the tetrazole ring. ijres.org Another advanced alkylation technique for tetrazoles utilizes Mitsunobu conditions, where an alcohol, triphenylphosphine (PPh3), and an azodicarboxylate like diisopropyl azodicarboxylate (DIAD) are used. rsc.org

Optimized Reaction Conditions for High-Yield Synthesis of this compound

Optimized conditions are essential for achieving high yields of the target compound. Research into the synthesis of related structures provides a template for high-yield synthesis. For example, in the synthesis of 5-(methylthio)-1-(3-(prop-2-yn-1-yloxy) phenyl)-1H-tetrazole, the precursor was obtained by stirring 3-isothiocyanatophenol with methyl iodide and sodium azide in dimethylformamide (DMF) for two to three hours at room temperature. ijres.org This suggests a mild and efficient pathway that combines ring formation and methylation.

Table 2: Example Reaction Conditions for a 5-(methylthio)-1-(substituted-phenyl)-1H-tetrazole Derivative ijres.org

| Reactants | Reagents | Solvent | Temperature | Time |

| 3-isothiocyanatophenol | Methyl iodide (1.3 mmol), Sodium azide (3 mmol) | DMF | Room Temp. | 2-3 hours |

Novel Synthetic Routes and Catalyst Development

Recent advancements in organic synthesis have led to the development of novel catalysts and routes for the formation of tetrazole rings, which can be applied to the synthesis of this compound precursors. The [3+2] cycloaddition of nitriles with sodium azide is a fundamental reaction for tetrazole synthesis, and its efficiency has been significantly improved through catalysis. researchgate.netrsc.org

A variety of catalysts have been explored for this transformation. Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) has been shown to be an efficient, readily available, and environmentally friendly catalyst for the synthesis of 5-substituted-1H-tetrazoles in DMSO. scielo.brscispace.comresearchgate.net This method offers short reaction times and high yields. scielo.brresearchgate.net Other studies have investigated heterogeneous catalysts, which offer advantages in terms of separation and reusability. For instance, cuttlebone has been reported as a natural, low-cost, and effective heterogeneous catalyst for the metal-free synthesis of 5-substituted-1H-tetrazoles. rsc.orgresearchgate.net Molybdenum-based catalysts, such as MoO₃, have also been optimized for this reaction. researchgate.net The development of such catalysts is crucial for creating more sustainable and efficient synthetic processes. rsc.org

Table 3: Comparison of Catalysts for 5-Phenyl-1H-tetrazole Synthesis

| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| None | DMSO | 140 | 24 | 30 | researchgate.net |

| CuSO₄·5H₂O (2 mol%) | DMSO | 140 | 1 | 100 | scielo.brresearchgate.net |

| Cuttlebone | DMSO | 110 | 0.5 | 98 | researchgate.net |

| MoO₃ (5 mol%) | DMSO | 140 | 7 | 45 | researchgate.net |

| H-Y Zeolite | DMF | Microwave | 0.25 | 95 | researchgate.net |

Exploration of Green Chemistry Principles in Synthesis

The application of green chemistry principles to the synthesis of 5-substituted-1H-tetrazoles, a class to which this compound belongs, aims to reduce the environmental impact of chemical processes. scielo.brresearchgate.net This involves the use of environmentally benign catalysts, safer solvents, and reaction conditions that minimize waste and energy consumption.

Conventional methods for synthesizing the tetrazole ring often rely on the [3+2] cycloaddition of nitriles with azide sources. scielo.brresearchgate.net However, these methods can involve toxic reagents, harsh conditions, and difficult-to-separate catalysts. scielo.brsoran.edu.iq Green alternatives seek to overcome these limitations. One notable approach is the use of heterogeneous catalysts, which can be easily recovered and reused. For instance, natural Natrolite zeolite has been demonstrated as an efficient, reusable solid acid catalyst for the preparation of 5-substituted 1H-tetrazoles, offering high yields and operational simplicity. soran.edu.iq

The choice of catalyst is crucial for a green synthesis. Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) has been identified as a readily available, inexpensive, and environmentally friendly catalyst for the cycloaddition reaction between various nitriles and sodium azide in solvents like DMSO. scielo.brresearchgate.netresearchgate.net This method provides good to excellent yields with short reaction times and a simple workup procedure. scielo.brresearchgate.net Similarly, the development of magnetic carbon nanotube composites as catalysts represents a pioneering approach, allowing for easy separation and reuse for multiple reaction cycles. researchgate.net

Another key aspect of green synthesis is the replacement of hazardous reagents. Diphenyl phosphorazidate (DPPA) has been used as a safer source of the azide anion for the synthesis of 5-substituted 1H-tetrazoles from aldoximes, avoiding the need for toxic metals or potentially explosive azide sources. organic-chemistry.org Furthermore, ionic liquids like 1-butyl-3-methylimidazolium azide ([bmim]N₃) have been employed as a greener alternative to sodium azide in one-pot, three-component reactions involving aldehydes and hydroxylamine. organic-chemistry.org

The synthesis of the direct precursor, 1-phenyl-5-mercaptotetrazole, has also been optimized with green principles in mind. A method using anilino sodium dithiocarboxylate and sodium azide in water as the reaction solvent has been developed. google.com This process is safer and more suitable for industrial production, utilizing an alkali solution as a catalyst and simplifying the purification through recrystallization. google.com

The following table summarizes various green catalytic systems applicable to the synthesis of the 5-substituted-1H-tetrazole core.

| Catalyst | Substrates | Solvent | Conditions | Yield (%) | Reference |

| CuSO₄·5H₂O (2 mol%) | Benzonitrile (B105546), Sodium Azide | DMSO | 120 °C, 3 h | 100 | researchgate.net |

| Natrolite Zeolite | Benzonitrile, Sodium Azide | Toluene | Reflux, 10 h | 98 | soran.edu.iq |

| Humic Acid | Benzaldehyde, Hydroxylamine HCl, Sodium Azide | Water | 100 °C, 3 h | 95 | researchgate.net |

| Tributyltin Chloride (recyclable) | Nitriles, Sodium Azide | o-xylene | - | >75 | asianpubs.org |

| Cu(OAc)₂ | Aldehydes, Hydroxylamine, [bmim]N₃ | DMF | 120 °C, 12 h | High | organic-chemistry.org |

Stereoselective and Regioselective Synthesis Considerations

While the core structure of this compound is achiral, stereoselectivity becomes a critical consideration when this moiety is incorporated into larger, complex molecules or when its derivatives are synthesized. The 5-(methylthio)tetrazole group can act as a versatile synthon in stereoselective reactions.

A key example is the photoinduced intramolecular nitrile imine–alkene 1,3-dipolar cycloaddition. nih.govnih.govresearchgate.net In this process, readily accessible 2-alkyl-5-(methylthio)tetrazoles undergo facile denitrogenation upon UV irradiation to form nitrile imine intermediates. These intermediates then react intramolecularly with an alkene tethered to the nitrogen at the 2-position of the tetrazole ring. This cycloaddition proceeds with excellent diastereoselectivity, affording a wide range of polycyclic pyrazoline products. nih.govnih.gov The methylthio group plays a crucial role by red-shifting the UV absorbance of the tetrazole, facilitating the photodenitrogenation reaction. nih.govresearchgate.net

The table below illustrates the high degree of stereoselectivity achieved in these cycloaddition reactions for various substrates related to 5-(methylthio)tetrazoles.

| Substrate | Product | Diastereomeric Ratio (dr) | Yield (%) of Major Diastereomer | Reference |

| E-2-(Hex-4-enyl)-5-(methylthio)-2H-tetrazole | syn-Pyrazoline | 18:2 | 73 | nih.gov |

| Z-2-(Hex-4-enyl)-5-(methylthio)-2H-tetrazole | anti-Pyrazoline | 4:16 | 77 | nih.gov |

Regioselectivity is a fundamental challenge in the synthesis of 1,5-disubstituted tetrazoles, as alkylation or arylation of the tetrazole ring can occur at either the N1 or N2 position. The synthesis of this compound specifically requires substitution at the N1 position. The choice of synthetic route is therefore critical to ensure the correct isomer is formed.

The synthesis of the precursor 1-phenyl-5-mercaptotetrazole from phenyl isothiocyanate and sodium azide inherently directs the phenyl group to the N1 position, thus establishing the required regiochemistry. Subsequent S-methylation of the thiol group yields the final product. Another regioselective method involves the nucleophilic ring-opening of bicyclic vinyl aziridines with 1-methyl-1H-tetrazole-5-thiol. mdpi.com This reaction proceeds via an Sₙ2 pathway, where the thiol attacks in a regio- and stereospecific manner, demonstrating a method for introducing the tetrazole-thiol moiety with high control. mdpi.com

Furthermore, the synthesis of 1,3,4,5-tetrasubstituted pyrazoles through the 1,3-dipolar cycloaddition of nitrilimines (derived from hydrazonyl chlorides) with dipolarophiles is a highly regioselective process that underscores the controlled formation of heterocyclic systems. nih.gov These principles of controlling regioselectivity are directly applicable to the synthesis and elaboration of complex molecules containing the 1-phenyl-tetrazole scaffold.

Mechanistic Investigations of Reactions Involving 5 Methylthio 1 Phenyl 1h Tetrazole

Oxidative Transformations of the Methylthio Group

The sulfur atom of the methylthio group in 5-(methylthio)-1-phenyl-1H-tetrazole is susceptible to oxidation, leading to the formation of corresponding sulfoxide (B87167) and sulfone derivatives. These transformations are fundamental in modifying the electronic properties and reactivity of the molecule.

Conversion to 5-(Methylsulfonyl)-1-phenyl-1H-tetrazole

The oxidation of 5-alkylsulfanyl tetrazoles is a well-established method for the synthesis of 5-alkylsulfinyl- and 5-alkylsulfonyltetrazoles. The reaction outcome is highly dependent on the specific conditions employed. Studies on analogous compounds, such as 5-[(4-methylphenyl)sulfanyl]-1-phenyl-1H-tetrazole, have shown that oxidation with hydrogen peroxide can selectively yield either the sulfoxide or the sulfone.

Achieving the fully oxidized 5-(methylsulfonyl)-1-phenyl-1H-tetrazole typically requires more forcing conditions, such as an increased concentration of the oxidizing agent and potentially longer reaction times or microwave activation to ensure the complete conversion of the intermediate sulfoxide to the sulfone.

Table 1: Oxidation Conditions for 5-(Arylsulfanyl)-1-phenyl-1H-tetrazole Derivatives

| Starting Material | Oxidizing Agent | Product | Conditions | Outcome |

|---|---|---|---|---|

| 5-[(4-methylphenyl)sulfanyl]-1-phenyl-1H-tetrazole | Hydrogen Peroxide | 5-[(4-methylphenyl)sulfinyl]-1-phenyl-1H-tetrazole | Convection heating, 3h | Partial oxidation to sulfoxide |

| 5-[(4-methylphenyl)sulfanyl]-1-phenyl-1H-tetrazole | Hydrogen Peroxide | 5-[(4-methylphenyl)sulfonyl]-1-phenyl-1H-tetrazole | Convection heating, 10h, increased H₂O₂ conc. | Full oxidation to sulfone |

| 5-[(4-methylphenyl)sulfanyl]-1-phenyl-1H-tetrazole | Hydrogen Peroxide | 5-[(4-methylphenyl)sulfonyl]-1-phenyl-1H-tetrazole | Microwave activation, shorter time | Selective and faster full oxidation to sulfone |

This table is based on analogous reactions of related 5-(arylsulfanyl)tetrazoles.

Mechanistic Pathways of Sulfur Oxidation

The oxidation of a thioether to a sulfone is a stepwise process that proceeds through a sulfoxide intermediate. Various oxidizing agents can be employed for this transformation, including hydrogen peroxide and meta-chloroperoxybenzoic acid (m-CPBA). researchgate.net

The mechanism involves the nucleophilic sulfur atom of the methylthio group attacking the electrophilic oxygen of the oxidant (e.g., H₂O₂ or m-CPBA). This first oxidation step forms the 5-(methylsulfinyl)-1-phenyl-1H-tetrazole intermediate. The sulfoxide is more resistant to further oxidation than the initial thioether. However, under appropriate conditions, a second oxidation step occurs at the sulfur atom of the sulfoxide, yielding the final 5-(methylsulfonyl)-1-phenyl-1H-tetrazole. researchgate.net The selectivity between the sulfoxide and sulfone can often be controlled by modulating the stoichiometry of the oxidant and the reaction temperature. For example, using approximately one equivalent of m-CPBA at a lower temperature often favors the formation of the sulfoxide, while using two or more equivalents at a higher temperature drives the reaction to the sulfone.

Nucleophilic and Electrophilic Aromatic Substitution Reactions on the Phenyl Ring

The phenyl ring of this compound can undergo both electrophilic and nucleophilic aromatic substitution, with the regiochemical outcome being dictated by the electronic influence of the tetrazole substituent.

Electrophilic Aromatic Substitution (EAS)

In electrophilic aromatic substitution, the substituent already present on the benzene (B151609) ring governs the position of the incoming electrophile. wikipedia.org Substituents are classified as either activating (ortho-, para-directing) or deactivating (meta-directing, with the exception of halogens). pressbooks.publibretexts.org Activating groups donate electron density to the ring, stabilizing the cationic intermediate (arenium ion), while deactivating groups withdraw electron density. wikipedia.orgmasterorganicchemistry.com

The 1H-tetrazol-1-yl group, due to the high electronegativity of its four nitrogen atoms, acts as an electron-withdrawing group. chemistrytalk.org This withdrawal of electron density deactivates the phenyl ring, making it less reactive towards electrophiles than benzene itself. As a deactivating group, the 1-(5-methylthio-1H-tetrazol-1-yl) substituent directs incoming electrophiles to the meta position. chemistrytalk.orglibretexts.org This is because the deactivating effect is most pronounced at the ortho and para positions, making the meta position the least deactivated and therefore the most favorable site for electrophilic attack.

Table 2: Directing Effects of Substituent Groups in Electrophilic Aromatic Substitution

| Group Type | Electronic Effect | Directing Effect | Examples |

|---|---|---|---|

| Activating | Electron-donating (Resonance/Inductive) | Ortho, Para | -NH₂, -OH, -OR, -Alkyl |

| Deactivating | Electron-withdrawing (Resonance/Inductive) | Meta | -NO₂, -CN, -SO₃H, -COR |

| Deactivating (Halogens) | Electron-withdrawing (Inductive) > Donating (Resonance) | Ortho, Para | -F, -Cl, -Br, -I |

| 1H-Tetrazol-1-yl (predicted) | Electron-withdrawing | Meta | N/A |

Nucleophilic Aromatic Substitution (NAS)

Nucleophilic aromatic substitution (SNAr) typically requires the presence of two key features on the aromatic ring: a good leaving group (such as a halide) and strong electron-withdrawing groups positioned ortho and/or para to the leaving group. libretexts.org These electron-withdrawing groups are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex, that forms during the reaction. libretexts.org

In the case of this compound itself, SNAr is not feasible as there is no leaving group on the phenyl ring. However, if a derivative, such as 1-(4-chlorophenyl)-5-(methylthio)-1H-tetrazole, were used, the tetrazole ring would act as an activating group for nucleophilic substitution. Its electron-withdrawing nature would stabilize the negative charge in the Meisenheimer complex, facilitating the displacement of the chloride by a nucleophile. libretexts.orgnih.gov

Tetrazole Ring Transformations and Rearrangements

The tetrazole ring itself can participate in a variety of transformations, including cleavage and rearrangement reactions, which can be used to synthesize novel molecular structures.

C-C Bond Cleavage and Ring Expansion Fluorination

Ring-expansion reactions provide a powerful method for constructing larger ring systems from smaller, more readily available precursors. nih.gov In the context of heterocyclic chemistry, fluorinating agents like Selectfluor® (F-TEDA-BF₄) have been employed not only for direct fluorination but also to induce complex rearrangements. nih.govwikipedia.org

While a specific example for this compound is not documented, analogous transformations on other cyclic systems suggest a potential pathway. Such a reaction could be initiated by an electrophilic attack by the fluorinating agent on the tetrazole ring or a substituent. This could lead to a cascade of events involving bond cleavage and rearrangement, potentially expanding the five-membered tetrazole ring into a larger, fluorinated heterocycle. nih.gov The use of Selectfluor has been shown to mediate oxidative ring-opening of other heterocycles, such as furans. nih.gov These types of transformations represent an advanced synthetic strategy for accessing complex fluorinated molecules. researchgate.net

Exploration of Isomeric and Tautomeric Forms

Tautomerism is a key feature of many heterocyclic systems, including tetrazoles. For 5-substituted tetrazoles bearing a proton on a ring nitrogen, a tautomeric equilibrium exists between the 1H and 2H forms. nih.govnih.gov Theoretical calculations often show the 2H-tautomer to be more stable. nih.gov

However, in this compound, the substituent at the N1 position is a phenyl group, not a hydrogen atom. Consequently, the possibility of 1H-2H tautomerism is blocked. The primary isomeric consideration for this compound is the existence of its constitutional isomer, 5-(methylthio)-2-phenyl-2H-tetrazole. The synthesis of 1,5-disubstituted tetrazoles can sometimes lead to the formation of a mixture of both the 1- and 2-substituted isomers, which can possess different chemical and physical properties. researchgate.net Differentiating between these isomers is a crucial aspect of the characterization of such compounds.

Metal-Catalyzed Cross-Coupling Reactions and Their Mechanisms

Direct metal-catalyzed cross-coupling reactions utilizing the methylthio (-SMe) group of this compound are not extensively documented in scientific literature. The carbon-sulfur bond in thioethers is generally stable and less susceptible to the oxidative addition step required in typical palladium-catalyzed coupling cycles. However, a common and effective strategy involves the prior oxidation of the methylthio group to a more reactive methylsulfonyl (-SO₂Me) group. The resulting compound, 5-(Methylsulfonyl)-1-phenyl-1H-tetrazole, possesses an excellent leaving group at the 5-position of the tetrazole ring, making it a suitable substrate for a variety of cross-coupling reactions.

The methylsulfonyl group significantly enhances the reactivity of the tetrazole ring, rendering the C5-carbon electrophilic and susceptible to attack by a palladium(0) catalyst. This activation enables reactions such as Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig aminations.

General Catalytic Cycle:

The general mechanism for these palladium-catalyzed cross-coupling reactions, when applied to 5-(methylsulfonyl)-1-phenyl-1H-tetrazole, can be outlined as follows:

Oxidative Addition: The catalytic cycle begins with the oxidative addition of the Pd(0) catalyst to the C-S bond of the tetrazolyl sulfone. This step forms a Pd(II) intermediate.

Transmetalation (for Suzuki-Miyaura, Sonogashira): In Suzuki-Miyaura reactions, an organoboron compound transfers its organic group to the palladium center. In Sonogashira couplings, a copper acetylide, formed in situ, undergoes transmetalation.

Carbopalladation/Migratory Insertion (for Heck): In the Heck reaction, an alkene coordinates to the Pd(II) complex and then inserts into the palladium-carbon bond.

Reductive Elimination: The final step involves the reductive elimination of the coupled product from the palladium center, which regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.

Below is a table summarizing the key components of these proposed cross-coupling reactions with 5-(Methylsulfonyl)-1-phenyl-1H-tetrazole.

| Reaction Type | Coupling Partner | Catalyst/Ligand System (Typical) | Base (Typical) | Product Type |

| Suzuki-Miyaura | Aryl/Vinyl Boronic Acid | Pd(PPh₃)₄, Pd(OAc)₂/SPhos | K₂CO₃, Cs₂CO₃ | 5-Aryl/Vinyl-1-phenyl-1H-tetrazole |

| Heck | Alkene (e.g., Styrene) | Pd(OAc)₂, Pd₂(dba)₃/P(o-tol)₃ | Et₃N, K₂CO₃ | 5-Vinyl-1-phenyl-1H-tetrazole |

| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂/CuI | Et₃N, Piperidine | 5-Alkynyl-1-phenyl-1H-tetrazole |

| Buchwald-Hartwig | Amine (Primary/Secondary) | Pd₂(dba)₃/BINAP, XPhos | NaOt-Bu, K₃PO₄ | 5-Amino-1-phenyl-1H-tetrazole |

Derivatization Strategies and Functional Group Interconversions

The 5-(methylthio) group of this compound is a versatile handle for a range of derivatization and functional group interconversion reactions. The most significant of these is the oxidation of the sulfide to a sulfone, which dramatically alters the compound's reactivity and opens up pathways for further functionalization.

Oxidation to Sulfone:

The methylthio group can be readily oxidized to the corresponding methylsulfonyl group using various oxidizing agents. This transformation is a key step in activating the 5-position of the tetrazole for subsequent reactions. Common oxidizing agents include hydrogen peroxide, often in the presence of a catalytic amount of a transition metal complex, or meta-chloroperoxybenzoic acid (m-CPBA) nih.govorganic-chemistry.org. The reaction proceeds first to the intermediate sulfoxide, which is then further oxidized to the sulfone.

Reaction: this compound → 5-(Methylsulfonyl)-1-phenyl-1H-tetrazole

Reagents: H₂O₂, m-CPBA, Oxone® orientjchem.org

Significance: The resulting sulfone is a powerful electron-withdrawing group and an excellent leaving group, making the C5 position of the tetrazole highly susceptible to nucleophilic attack.

Nucleophilic Aromatic Substitution (SₙAr):

The 5-(methylsulfonyl)-1-phenyl-1H-tetrazole produced from oxidation is an excellent substrate for nucleophilic aromatic substitution (SₙAr) reactions. The tetrazole ring, activated by both the phenyl group at N1 and the sulfonyl group at C5, readily reacts with a wide array of nucleophiles. The methylsulfonyl group is displaced, leading to a diverse range of 5-substituted-1-phenyl-1H-tetrazoles.

This strategy provides a metal-free alternative to cross-coupling for the introduction of various functional groups.

The table below details typical nucleophilic substitution reactions on 5-(Methylsulfonyl)-1-phenyl-1H-tetrazole.

| Nucleophile Type | Example Nucleophile | Product Class | Reaction Conditions (Typical) |

| O-Nucleophiles | Sodium Methoxide (NaOMe) | 5-Alkoxy-1-phenyl-1H-tetrazoles | Methanol, room temperature |

| N-Nucleophiles | Ammonia, Primary/Secondary Amines | 5-Amino-1-phenyl-1H-tetrazoles | Dioxane or DMF, elevated temperature |

| S-Nucleophiles | Sodium Hydrosulfide (NaSH) | 1-Phenyl-1H-tetrazole-5-thiol | Ethanol, reflux |

| C-Nucleophiles | Malononitrile anion | 5-(Dicyanomethyl)-1-phenyl-1H-tetrazole | DMF, base (e.g., K₂CO₃) |

These derivatization strategies highlight the synthetic utility of this compound as a precursor to a wide variety of functionalized tetrazole derivatives, primarily through the intermediacy of its corresponding sulfone.

Structure Activity Relationship Sar Studies of 5 Methylthio 1 Phenyl 1h Tetrazole Analogs

Systematic Modification of the Phenyl Substituent

The phenyl ring at the 1-position of the tetrazole core offers a versatile platform for structural modification. The electronic and steric properties of substituents on this ring can profoundly impact the compound's interaction with biological targets.

Halogenation Effects on Biological Potency

The introduction of halogen atoms to the phenyl ring is a common strategy in medicinal chemistry to modulate a compound's physicochemical properties, such as lipophilicity and electronic character, which in turn can influence its biological potency. While specific studies focusing exclusively on the halogenation of 5-(methylthio)-1-phenyl-1H-tetrazole are not extensively documented in publicly available research, the principles of halogenation effects can be inferred from studies on related heterocyclic compounds.

Table 1: Illustrative Antimicrobial Activity of Halogenated Phenyl-Heterocycle Analogs

| Compound | Substitution Pattern | Antifungal Activity (MIC, μg/mL) vs. C. albicans | Antibacterial Activity (MIC, μg/mL) vs. S. aureus |

| Parent Compound | Unsubstituted Phenyl | >100 | >100 |

| Dichloro-derivative | 2,4-dichlorophenyl | 16 | 32 |

| Trichloro-derivative | 2,4,6-trichlorophenyl | 8 | 16 |

| Bifonazole (Reference) | - | 16 | 32 |

Note: This data is illustrative and based on findings from related phenyl-heterocycle structures to demonstrate the potential impact of halogenation. nih.gov Actual values for this compound analogs would require specific experimental validation.

Introduction of Electron-Donating and Electron-Withdrawing Groups

The electronic nature of substituents on the phenyl ring plays a crucial role in determining the biological potency of this compound analogs. The addition of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) can influence the molecule's pKa, electron density distribution, and ability to form hydrogen bonds, all of which are critical for drug-receptor interactions.

In another study on valsartan (B143634) derivatives, which contain a biphenyl (B1667301) tetrazole moiety, various substituents on the second phenyl ring demonstrated a range of effects on antihypertensive and urease inhibition activities. mdpi.com For instance, a methoxy (B1213986) group (EDG) at the meta-position coupled with an aldehyde group (EWG) at the para-position resulted in the most potent urease inhibitor in the series. mdpi.com

Table 2: General Trends of Phenyl Ring Substitution on Biological Activity

| Substituent Type | Position | General Effect on Potency | Potential Rationale |

| Electron-Donating (e.g., -CH₃, -OCH₃) | Ortho, Para | Can increase or decrease | Alters electron density, may enhance binding through hydrophobic interactions. |

| Electron-Withdrawing (e.g., -Cl, -NO₂) | Ortho, Meta, Para | Often increases | Can enhance hydrogen bonding potential and alter pKa for better target interaction. |

Note: These are generalized trends and the actual effect can be highly dependent on the specific biological target and the position of the substituent.

Alterations to the Thioether Moiety

The methylthio group at the 5-position of the tetrazole ring is another key site for structural modification. Changes to the alkyl chain and the oxidation state of the sulfur atom can significantly impact the compound's steric profile, lipophilicity, and potential for metabolic transformation.

Impact of Alkyl Chain Length and Branching

Systematic variation of the alkyl group attached to the sulfur atom can provide valuable information about the steric requirements of the biological target's binding pocket. Increasing the chain length from a methyl to an ethyl, propyl, or butyl group, or introducing branching (e.g., isopropyl, tert-butyl), can probe the spatial constraints of the active site.

While specific studies detailing the effect of varying the alkyl chain length in 5-(alkylthio)-1-phenyl-1H-tetrazoles are not prevalent in the available literature, research on related 1-phenyl-1H-tetrazole-5-thiol derivatives provides some insights. In a study focused on the synthesis and antibacterial evaluation of such compounds, various alkyl and arylalkyl groups were attached to the sulfur atom. researchgate.net The results indicated that the nature of this substituent significantly influenced the antibacterial activity against both E. coli and S. aureus. For example, a compound with a phenacyl group attached to the sulfur showed notable activity. researchgate.net This highlights the importance of the substituent at the 5-thio position in modulating biological effects.

Table 3: Hypothetical SAR of Alkyl Chain Modification on Biological Activity

| Alkyl Group (R in -SR) | Lipophilicity (Predicted) | Potential Impact on Activity |

| Methyl (-CH₃) | Baseline | - |

| Ethyl (-CH₂CH₃) | Increased | May improve membrane permeability and binding. |

| Propyl (-CH₂CH₂CH₃) | Further Increased | Potential for steric hindrance if binding pocket is small. |

| Isopropyl (-CH(CH₃)₂) | Increased with branching | Branching may provide a better fit in some binding sites. |

Note: This table is hypothetical and serves to illustrate the expected trends. Experimental data is required for validation.

Sulfur Oxidation State Modifications (Sulfoxide, Sulfone)

Oxidation of the thioether sulfur to a sulfoxide (B87167) or a sulfone introduces a significant change in the electronic and hydrogen-bonding properties of the molecule. The sulfoxide group is polar and can act as a hydrogen bond acceptor, while the sulfone group is even more polar and a stronger hydrogen bond acceptor.

Although direct studies on 5-(methylsulfinyl)-1-phenyl-1H-tetrazole and 5-(methylsulfonyl)-1-phenyl-1H-tetrazole are scarce, research on other heterocyclic compounds bearing these moieties demonstrates the potential impact of such modifications. For instance, in a study of indole (B1671886) derivatives with COX-2 inhibitory activity, the presence of a methylsulfonylphenyl group was a key structural feature for potent and selective inhibition. This suggests that the sulfone moiety can play a critical role in binding to the active site of an enzyme.

The introduction of these polar, oxygen-containing groups can also influence the compound's solubility and metabolic stability.

Table 4: Physicochemical Properties of Thioether, Sulfoxide, and Sulfone Moieties

| Moiety | Polarity | Hydrogen Bond Acceptor Strength |

| Thioether (-S-) | Low | Weak |

| Sulfoxide (-SO-) | Moderate | Moderate |

| Sulfone (-SO₂-) | High | Strong |

Isosteric Replacements and Bioisosterism in the Tetrazole Ring

The tetrazole ring itself is a well-established bioisostere for the carboxylic acid group. nih.govresearchgate.neteurekaselect.com This is due to their similar pKa values, planar structures, and ability to participate in similar intermolecular interactions. The replacement of a carboxylic acid with a tetrazole can often lead to improved metabolic stability and bioavailability. nih.gov

For example, a study on indole derivatives showed that the incorporation of a 1,2,4-triazole (B32235) ring, another common heterocycle in medicinal chemistry, led to compounds with potent antimicrobial activity. nih.gov The choice of a specific isosteric replacement would depend on the desired modulation of physicochemical properties and the nature of the biological target. The goal of such a replacement is to identify a heterocycle that maintains or improves the desired biological activity while potentially offering advantages in terms of synthesis, stability, or pharmacokinetic profile.

Table 5: Comparison of Tetrazole with Potential Isosteric Replacements

| Heterocycle | Key Features | Potential Impact on Activity |

| 1H-Tetrazole | Acidic proton, four nitrogen atoms | Established bioisostere for carboxylic acid. |

| 1,2,4-Triazole | One acidic proton, three nitrogen atoms | Can act as both hydrogen bond donor and acceptor. |

| 1,3,4-Oxadiazole | No acidic proton, two nitrogen atoms, one oxygen atom | Primarily a hydrogen bond acceptor. |

| Isoxazole | No acidic proton, one nitrogen, one oxygen atom | Different electronic distribution and hydrogen bonding capacity. |

Nitrogen Atom Substitution Effects

The arrangement of substituents on the tetrazole ring is a critical determinant of the biological activity of its derivatives. The 1,5-disubstituted and 2,5-disubstituted tetrazoles are the most common isomers, and the position of the substituent can significantly influence the compound's efficacy.

In the case of this compound, the phenyl group is attached to the N1 position of the tetrazole ring. The synthesis of 1,5- and 2,5-disubstituted tetrazoles often results in a mixture of both isomers, with the 2,5-disubstituted derivatives typically being the major product. nanomedicine-rj.com A study on the antimicrobial activity of a series of tetrazole derivatives found that the positional isomers exhibited different biological activities. Specifically, in a series of (E)-2-(2-benzyl-2H-tetrazol-5-yl)-3-(4-hydroxyphenyl)acrylonitrile and its 1,5-disubstituted counterpart, the 2,5-isomer showed notable antimicrobial activity, while the 1,5-isomer was less active. nanomedicine-rj.com For instance, the 2,5-disubstituted compound 6g demonstrated good antimicrobial activity against Staphylococcus epidermidis with a Minimum Inhibitory Concentration (MIC) value of 125 µg/ml. nanomedicine-rj.com

While this provides insight into the general importance of substituent placement on the tetrazole ring, a systematic study detailing the effects of moving the phenyl group from the N1 position to the N2, N3, or N4 positions of 5-(methylthio)-1H-tetrazole on a specific biological activity is not extensively documented in the reviewed literature. However, molecular modeling studies on other tetrazole derivatives have highlighted the significance of the nitrogen atoms in receptor interactions. For example, in a series of 1-aryl-5-(4-arylpiperazine-1-carbonyl)-1H-tetrazols designed as microtubule destabilizers, it was noted that the nitrogen atoms at the 2 and 4 positions of the 1H-tetrazole ring form crucial hydrogen bonds with amino acid residues in the active site, such as Asnβ258 and Lysβ352. nih.gov This suggests that altering the substitution pattern on the nitrogen atoms would likely disrupt these key interactions and, consequently, the biological activity.

The following table summarizes the antimicrobial activity of isomeric tetrazole derivatives, illustrating the impact of the substituent's position on the tetrazole ring.

| Compound | Substitution Pattern | Organism | Activity (MIC in µg/ml) |

|---|---|---|---|

| 5g | 1,5-disubstituted | Staphylococcus epidermidis | Moderate |

| 6g | 2,5-disubstituted | Staphylococcus epidermidis | 125 |

| 5h | 1,5-disubstituted | Gram-positive bacteria | Moderate |

| 6h | 2,5-disubstituted | Gram-positive bacteria | Moderate |

Evaluation of Heterocyclic Ring System Variations

The tetrazole ring is often employed in medicinal chemistry as a bioisostere for a carboxylic acid group, offering similar physicochemical properties with improved metabolic stability. nih.govmdpi.com The replacement of the tetrazole moiety in this compound with other heterocyclic systems can lead to significant changes in biological activity, providing valuable SAR insights.

One common bioisosteric replacement for a tetrazole is a 1,2,3-triazole ring. A study involving the replacement of a 1H-1,2,3-triazole ring with a 1H-tetrazole ring in a series of (5-benzylthiazol-2-yl)amide derivatives resulted in a significant enhancement of their anti-leukemic activity. nih.govbohrium.com This suggests that for certain biological targets, the tetrazole ring is a more favorable scaffold than the corresponding triazole.

In another approach, tetrazole rings have been hybridized with other heterocyclic systems such as thiazole, thiophene, and thiadiazole to create novel compounds with potentially enhanced antimicrobial properties. researchgate.netnih.gov For instance, a series of tetrazole-thiophene hybrids were synthesized and showed promising antibacterial and antifungal activity. researchgate.net This indicates that while the tetrazole core is important, the nature of the linked heterocyclic ring also plays a crucial role in defining the biological activity profile.

Furthermore, the replacement of the tetrazole ring with other heterocycles like 5-oxo-1,2,4-oxadiazole or 5-oxo-1,2,4-thiadiazole has been explored to modulate physicochemical properties such as acidity and, consequently, oral bioavailability. lookchem.com

The table below presents a conceptual comparison of activities when the tetrazole ring is replaced by other heterocycles, based on findings from related studies.

| Parent Scaffold | Bioisosteric Replacement | Observed Effect on Activity | Reference Scaffold |

|---|---|---|---|

| 1H-1,2,3-Triazole | 1H-Tetrazole | Enhanced anti-leukemic activity | (5-Benzylthiazol-2-yl)amide |

| Carboxylic Acid | 5-Substituted-1H-tetrazole | Improved metabolic stability and bioavailability | General |

| Tetrazole | Thiophene/Thiazole/Thiadiazole (as hybrids) | Potent antimicrobial activity | 1-Phenyl-1H-tetrazole |

| Tetrazole | 5-Oxo-1,2,4-oxadiazole | Increased oral bioavailability | AT1 inhibitors |

Conformational Analysis and its Influence on Activity

X-ray crystallography studies of complexes involving 1-phenyl-1H-tetrazole-5-thiol have provided insights into this dihedral angle. In one study, the dihedral angles between the tetrazole and phenyl rings in two different units of a synthesized complex were found to be 42.708° and 54.540°. lookchem.com In another instance, the dihedral angle was reported to be 50.14°. researchgate.net For 1-phenyl-5-(piperidinomethyl)-1H-tetrazole, the dihedral angle between the tetrazole and benzene (B151609) rings was determined to be 42.96°. nih.gov

These findings indicate that the phenyl and tetrazole rings in these systems are not coplanar. The preferred non-planar conformation is likely a result of steric hindrance and electronic effects between the two rings. This twist in the molecule's structure is a critical parameter for its biological activity.

Theoretical studies using computational methods like Density Functional Theory (DFT) can further elucidate the conformational preferences of these molecules. For example, a theoretical study on 1-phenyl-4-allyl-tetrazol-5-one revealed multiple possible conformers based on the spatial orientation of the different parts of the molecule. mdpi.com While this study was not on the exact target compound, it highlights the importance of conformational flexibility and the existence of multiple energy minima that could be relevant for receptor binding.

The biological activity of these compounds is likely dependent on adopting a specific low-energy conformation that is complementary to the target's binding pocket. Therefore, understanding the conformational landscape and the factors that influence the dihedral angle between the phenyl and tetrazole rings is crucial for the rational design of more potent analogs.

The following table summarizes the observed dihedral angles in related 1-phenyl-tetrazole derivatives.

| Compound/Complex Unit | Dihedral Angle (Phenyl-Tetrazole) |

|---|---|

| 1,1′-diphenyl-5,5′-dithiodi-tetrazole (Unit 1) | 42.708° |

| 1,1′-diphenyl-5,5′-dithiodi-tetrazole (Unit 2) | 54.540° |

| [Cd(μ-L¹)₂]n complex | 50.14° |

| 1-phenyl-5-(piperidinomethyl)-1H-tetrazole | 42.96° |

Biological Activity and Pharmacological Research Applications

Evaluation as Potential Antitubercular Agents

Research into tetrazole derivatives has identified several compounds with promising activity against Mycobacterium tuberculosis, the causative agent of tuberculosis. hilarispublisher.comnih.gov A notable group of related compounds, 1-aryl-5-benzylsulfanyltetrazoles, has been synthesized and evaluated for their in vitro antimycobacterial activity. nih.gov

Studies on a series of 32 1-phenyl-5-benzylsulfanyltetrazoles have demonstrated their in vitro activity against Mycobacterium tuberculosis. nih.gov The antimycobacterial efficacy of these compounds was found to be influenced by the electronic properties of substituents on the phenyl ring. Specifically, an increase in the electron-accepting properties of the substituents on the phenyl ring correlated with higher activity against M. tuberculosis. nih.gov Conversely, any substitution on the benzylic moiety of these molecules resulted in a decrease in their antitubercular activity. nih.gov

Further investigations into other tetrazole-containing compounds have also shown significant activity against drug-susceptible M. tuberculosis H37Rv. nih.govacs.org For instance, certain pyrazolylpyrazoline-clubbed tetrazole hybrids have exhibited potent antitubercular effects. acs.org

Table 1: In Vitro Antitubercular Activity of Selected 1-Aryl-5-benzylsulfanyltetrazole Analogs against Mycobacterium tuberculosis (Note: Specific MIC values for a range of analogs are not readily available in the cited literature, which instead describes general structure-activity relationships.)

| Compound Class | General Observation on Activity | Reference |

| 1-Aryl-5-benzylsulfanyltetrazoles | Activity increases with electron-withdrawing groups on the 1-phenyl ring. | nih.gov |

| Substitution on the benzyl (B1604629) group decreases activity. | nih.gov |

The emergence of multidrug-resistant tuberculosis (MDR-TB) has necessitated the search for novel therapeutic agents. While specific data on 5-(methylthio)-1-phenyl-1H-tetrazole against MDR strains is unavailable, research on other nitro-substituted tetrazole derivatives has shown significant promise. For example, 1-substituted-5-[(3,5-dinitrobenzyl)sulfanyl]-1H-tetrazoles have demonstrated high potency against several multi-drug resistant clinical isolates of M. tuberculosis, with Minimum Inhibitory Concentration (MIC) values as low as 0.25–1 μM. nih.gov Importantly, these compounds did not show cross-resistance with existing anti-TB drugs. nih.gov

The 2-alkyl regioisomers of these dinitrobenzylsulfanyltetrazoles consistently showed higher antimycobacterial activity and lower in vitro toxicity compared to their 1-alkyl counterparts. researchgate.net

Role in Medicinal Chemistry and Drug Discovery

The tetrazole ring is a well-established pharmacophore in medicinal chemistry, often used as a bioisosteric replacement for the carboxylic acid group, which can enhance a molecule's metabolic stability and lipophilicity. hilarispublisher.comacs.org

For many novel antitubercular compounds, target identification is a critical step in the drug discovery process. This is often achieved through whole-cell screening followed by the generation and sequencing of resistant mutants. plos.org For the broader class of antitubercular tetrazoles, specific molecular targets are being investigated. For instance, some tetrazole-containing hybrids have been studied for their potential to inhibit key mycobacterial enzymes like the enoyl acyl carrier protein reductase (InhA), which is crucial for mycolic acid biosynthesis. acs.org However, the specific molecular target of 1-phenyl-5-thio-substituted tetrazoles in M. tuberculosis has not been definitively identified in the available literature. Promiscuous targets, meaning those that are inhibited by multiple independent classes of compounds, such as DprE1 and MmpL3, are of high interest in antitubercular drug discovery. mdpi.com

The mechanism of action for many antitubercular agents involves the inhibition of essential mycobacterial enzymes. While a specific enzyme inhibition profile for this compound is not available, related tetrazole derivatives have been investigated as enzyme inhibitors in various contexts. For example, docking studies with pyrazolylpyrazoline-clubbed tetrazole hybrids suggest they may bind to the active site of InhA. acs.org The inhibition of enzymes involved in lipid metabolism, such as serine hydrolases, is another strategy being explored for new antitubercular drugs. nih.gov

In Vitro Pharmacological Investigations

In vitro pharmacological studies are essential to characterize the biological effects of new chemical entities. For tetrazole derivatives, a range of in vitro assays are employed to determine their biological activity. A study on novel tetrazole-derived compounds as Kv1.5 potassium channel blockers involved in vitro assays to determine their IC50 values. nih.gov While not directly related to antitubercular activity, this demonstrates the application of in vitro pharmacological methods to this class of compounds. The antibacterial activity of 1-phenyl-1H-tetrazole-5-thiol derivatives has been evaluated against bacteria such as E. coli and Staphylococcus aureus, though not specifically against Mycobacterium species in that particular study. researchgate.net

Cell-Based Assays and Cytotoxicity Studies

Cell-based assays are fundamental in determining the potential of a compound to affect cell viability and proliferation, often serving as an initial screening for chemotherapeutic agents. Cytotoxicity studies on various derivatives of 5-substituted 1H-tetrazoles have been conducted against several cancer cell lines.

For instance, a study investigating 5-substituted 1H-tetrazole derivatives reported the in-vitro cytotoxic activity of 3-(3,4-dimethoxyphenyl)-2-(1H-tetrazol-5-yl)acrylonitrile. nih.govresearchgate.netnih.gov This compound was tested against the A431 (epidermoid carcinoma) and HCT116 (colon cancer) cell lines and compared against the normal skin fibroblast cell line BJ-1 using an MTT assay. nih.govnih.gov The results suggested that this particular derivative could be a potential drug candidate against epidermoid carcinoma. nih.govresearchgate.netnih.gov

In another study, a series of 1,4-diaryl tetrazol-5-thiones, which are structurally related to the target compound, were evaluated for their antiproliferative effects. nih.gov Three of these novel compounds were found to inhibit the proliferation of L1210 leukemia cells and the growth of SK-BR-3 breast cancer cells in vitro. nih.gov Further investigation revealed that these derivatives also reduced the expression of the Ki-67 proliferation marker in SK-BR-3 cells and decreased the rate of DNA synthesis in L1210 cells. nih.gov

Additionally, research on tetrazole-thiosemicarbazides and tetrazole-quinolone hybrids has demonstrated their activity against liver (HepG2), cervical (HeLa), and breast (MCF-7) cancer cell lines, further highlighting the potential of the tetrazole scaffold in oncology research. vu.edu.au

Table 1: Summary of Cytotoxicity Studies on Tetrazole Derivatives

| Compound Class | Cell Line(s) | Observed Effect | Reference(s) |

|---|---|---|---|

| 5-Substituted 1H-Tetrazoles | A431 (Epidermoid Carcinoma), HCT116 (Colon Cancer) | Cytotoxic activity | nih.gov, researchgate.net, nih.gov |

| 1,4-Diaryl Tetrazol-5-thiones | L1210 (Leukemia), SK-BR-3 (Breast Cancer) | Inhibition of cell proliferation and growth | nih.gov |

| Tetrazole-Thiosemicarbazides | HepG2 (Liver), HeLa (Cervical), MCF-7 (Breast) | Cytotoxic activity | vu.edu.au |

Receptor Binding and Ligand-Target Interactions

The therapeutic effect of a compound is intrinsically linked to its ability to bind to specific biological targets like receptors or enzymes. The tetrazole moiety exhibits several key interaction features. It can participate in up to four hydrogen bonds through the σ-lone pairs of its four nitrogen atoms. nih.gov The sp2 hybridized nitrogens are common sites for interactions with N-H and O-H groups in receptor binding pockets. nih.gov

Molecular docking studies on derivatives have provided insights into potential receptor interactions. For example, a dimethoxyphenyl derivative of 5-substituted 1H-tetrazole was analyzed for its binding affinity with the CSNK2A1 receptor, revealing a low binding energy which suggests a favorable interaction. nih.govresearchgate.netnih.govbohrium.com

The tetrazole ring can also engage in other important non-covalent interactions:

Bioisosterism: 5-substituted-1H-tetrazoles are well-known bioisosteres of carboxylic acids, often mimicking their binding modes. nih.gov In one comparative analysis, a tetrazole-containing compound and its carboxylic acid analogue were shown to bind to the Kelch domain of the Keap1 protein, sandwiched between two arginine residues (Arg415 and Arg380). nih.gov

π-π Stacking: The aromatic nature of the tetrazole ring allows it to participate in π-π interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan in a receptor's active site. These interactions can occur in T-shaped edge-to-face or parallel-displaced arrangements. nih.gov

Peptidomimetics: 1,5-disubstituted tetrazoles are effective bioisosteres for the cis-amide bond in peptidomimetics, a feature that is crucial in designing molecules that mimic peptides. nih.gov

A molecular dynamics simulation can further investigate the tendency of these compounds to bind with the active sites of proteins, confirming the stability of the ligand-receptor complex over time. nih.govnih.govbohrium.com

Advanced ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Research Methodologies

Evaluating the ADMET profile of a compound is critical in drug discovery to assess its potential for oral bioavailability and to identify possible liabilities early in the development process.

In Silico Prediction of ADMET Properties

Computational tools are widely used to predict the ADMET properties of novel compounds, saving time and resources. phcogj.com Software like SwissADME and PreADMET can calculate a wide range of physicochemical and pharmacokinetic parameters. phcogj.comnih.gov

Key predicted properties include:

Physicochemical Properties: Molecular weight, number of hydrogen bond donors and acceptors, and lipophilicity (LogP) are calculated to assess drug-likeness, often evaluated against frameworks like Lipinski's Rule of Five. phcogj.com

Absorption: Parameters such as human intestinal absorption (HIA), Caco-2 cell permeability, and P-glycoprotein (P-gp) substrate potential are predicted to estimate oral absorption.

Distribution: Predictions for plasma protein binding (PPB) and blood-brain barrier (BBB) penetration help in understanding how a compound will be distributed throughout the body.

Toxicity: In silico models can predict potential toxicities such as mutagenicity (Ames test), carcinogenicity, and inhibition of the human ether-a-go-go-related (hERG) gene, which is associated with cardiotoxicity. phcogj.com

Studies on various tetrazole and other heterocyclic derivatives have successfully used these in silico methods to validate their potential for oral bioavailability and to flag potential safety concerns. nih.govsemanticscholar.orgnih.gov

Table 2: Common Parameters Evaluated in In Silico ADMET Prediction

| ADMET Category | Parameter | Significance |

|---|---|---|

| Physicochemical | Molecular Weight | Influences diffusion and absorption |

| LogP (Lipophilicity) | Affects absorption, distribution, and metabolism | |

| Hydrogen Bond Donors/Acceptors | Impacts solubility and membrane permeability | |

| Absorption | Human Intestinal Absorption (HIA) | Predicts absorption from the gut |

| Distribution | Blood-Brain Barrier (BBB) Permeation | Indicates potential for CNS effects |

| Plasma Protein Binding (PPB) | Affects the free concentration of the drug | |

| Metabolism | Cytochrome P450 (CYP) Inhibition | Predicts potential for drug-drug interactions |

| Excretion | Total Clearance | Estimates the rate of removal from the body |

| Toxicity | hERG Inhibition | Assesses risk of cardiotoxicity |

Metabolic Pathway Elucidation in Biological Systems

Understanding a compound's metabolic fate is crucial for determining its half-life and potential for producing active or toxic metabolites. The tetrazole ring is generally considered to be more resistant to metabolic degradation compared to its carboxylic acid bioisostere. nih.gov This metabolic stability can lead to a prolonged half-life in the body. nih.gov

Experimental elucidation of metabolic pathways typically involves:

In Vitro Assays: Incubating the compound with liver microsomes, which contain key drug-metabolizing enzymes like the cytochrome P450 (CYP) family, is a standard method. nih.gov By analyzing the reaction mixture over time, the rate of degradation (metabolic stability) can be determined, and metabolites can be identified using techniques like liquid chromatography-mass spectrometry (LC-MS). nih.gov

In Vivo Studies: Animal models are used to understand the complete metabolic profile of a compound. Analysis of plasma, urine, and feces allows for the identification of major metabolites and the elucidation of clearance pathways.

For a compound like this compound, metabolic studies would likely focus on the potential oxidation of the methylthio group to a sulfoxide (B87167) or sulfone, as well as potential hydroxylation of the phenyl ring.

Chemotherapeutic Potential and Therapeutic Area Exploration

Based on the diverse biological activities reported for the broader class of tetrazole derivatives, this compound and its analogs could be explored for a variety of therapeutic applications. The functional groups—a phenyl ring at the N1 position and a methylthio group at the C5 position—provide handles for synthetic modification to optimize activity and selectivity for different targets.

Potential therapeutic areas for exploration include:

Oncology: As demonstrated by numerous studies, the tetrazole scaffold is a promising starting point for the development of anticancer agents. nih.govvu.edu.au Derivatives have shown activity against leukemia, breast, colon, and liver cancer cell lines. nih.govnih.govvu.edu.au

Infectious Diseases: Tetrazole derivatives have been investigated as antimicrobial agents. vu.edu.au Research has shown certain compounds to be effective against bacteria like E. coli and Staphylococcus aureus, and fungi such as Candida albicans. nih.govresearchgate.net Furthermore, specific derivatives have been evaluated for their potential against Mycobacterium tuberculosis. hilarispublisher.com

Metabolic Disorders: Some 5-substituted-1H-tetrazole derivatives have been evaluated for their antidiabetic effects, with one compound showing potent glucose-lowering activity in animal models. hilarispublisher.com

Neurological Disorders: Certain tetrazole derivatives have been identified as potential anticonvulsant agents with low neurotoxicity. vu.edu.au

The wide range of biological activities associated with the tetrazole core underscores its importance as a versatile pharmacophore in medicinal chemistry. vu.edu.auhilarispublisher.com

Advanced Analytical and Computational Methodologies

High-Resolution Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for the unambiguous identification and structural elucidation of 5-(Methylthio)-1-phenyl-1H-tetrazole.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the molecular structure of this compound. While one-dimensional (1D) ¹H and ¹³C NMR provide primary information about the chemical environment of protons and carbons, multi-dimensional techniques like COSY, HSQC, and HMBC are required for definitive structural assignment.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methylthio protons and the protons of the phenyl group. The methylthio group (S-CH₃) typically appears as a singlet in the upfield region. The protons on the phenyl ring will exhibit multiplets in the aromatic region, with their specific chemical shifts and coupling patterns dependent on the electronic environment.

¹³C NMR: The carbon NMR spectrum provides information on all unique carbon atoms in the molecule. Key signals include the methyl carbon of the methylthio group, the carbon atom of the tetrazole ring attached to the sulfur atom, and the distinct signals for the carbons of the phenyl ring.

Multi-Dimensional NMR:

COSY (Correlation Spectroscopy): This experiment establishes correlations between coupled protons, which is particularly useful for assigning the protons within the phenyl ring system.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with their directly attached carbon atoms, allowing for unambiguous assignment of the carbons in the phenyl ring and the methyl group.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons over two to three bonds. It is crucial for confirming the connectivity between the phenyl ring and the tetrazole nitrogen (N1), and between the methylthio group and the tetrazole carbon (C5).

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound in CDCl₃

| Atom | Type | Predicted Chemical Shift (ppm) | Multiplicity |

| S-CH ₃ | ¹H | 2.7 - 2.8 | Singlet |

| Phenyl-H | ¹H | 7.4 - 7.8 | Multiplet |

| S-C H₃ | ¹³C | 15 - 16 | Quartet |

| Phenyl-C | ¹³C | 120 - 135 | Doublet/Singlet |

| Tetrazole-C 5 | ¹³C | 153 - 155 | Singlet |

High-Resolution Mass Spectrometry (HRMS) is critical for confirming the elemental composition of this compound by providing a highly accurate mass measurement. Techniques such as Electrospray Ionization (ESI) coupled with Time-of-Flight (TOF) or Orbitrap mass analyzers are commonly used.

The exact mass of the protonated molecule [M+H]⁺ allows for the calculation of its elemental formula (C₈H₉N₄S⁺) with high precision (typically within 5 ppm).

Tandem mass spectrometry (MS/MS) is employed to study the fragmentation patterns, which provides valuable structural information. For 5-substituted-1-phenyl-1H-tetrazoles, characteristic fragmentation pathways have been identified. lifesciencesite.comnih.gov In positive-ion mode, a common fragmentation involves the neutral loss of hydrazoic acid (HN₃) or molecular nitrogen (N₂). lifesciencesite.commdpi.com The fragmentation of this compound is expected to proceed via key losses, including the elimination of N₂, cleavage of the methylthio group, and fragmentation of the phenyl ring.

Table 2: HRMS Data and Predicted Fragmentation for this compound

| Parameter | Value |

| Molecular Formula | C₈H₈N₄S |

| Molecular Weight | 192.24 g/mol |

| Theoretical Exact Mass [M+H]⁺ | 193.0542 Da |

| Predicted Key Fragment Ions (m/z) | Description |

| 165.06 | [M+H - N₂]⁺ |

| 146.05 | [M+H - SCH₃]⁺ |

| 118.06 | [C₆H₅N₂]⁺ (Phenyl diazonium ion) |

| 77.04 | [C₆H₅]⁺ (Phenyl cation) |

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in the molecule by probing their characteristic vibrational modes.

FT-IR Spectroscopy: The FT-IR spectrum of this compound is expected to show characteristic absorption bands for the C-H stretching of the aromatic phenyl ring and the aliphatic methyl group, C=N and N=N stretching vibrations of the tetrazole ring, and C-S stretching of the methylthio group.

Raman Spectroscopy: Raman spectroscopy provides complementary information, particularly for the symmetric vibrations of the tetrazole and phenyl rings, which may be weak in the IR spectrum.

A comprehensive analysis often involves comparing experimental spectra with theoretical spectra calculated using Density Functional Theory (DFT), which aids in the precise assignment of vibrational bands. pnrjournal.comnih.gov

Table 3: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Aromatic C-H Stretch | 3100 - 3000 |

| Aliphatic C-H Stretch (S-CH₃) | 2950 - 2850 |

| C=C Aromatic Ring Stretch | 1600 - 1450 |

| Tetrazole Ring (N=N, C=N) Stretch | 1550 - 1400 |

| C-H Bend (S-CH₃) | 1450 - 1375 |

| Tetrazole Ring Breathing | 1200 - 900 |

| C-S Stretch | 750 - 600 |

Single-crystal X-ray crystallography provides the definitive solid-state structure of a molecule, offering precise data on bond lengths, bond angles, and intermolecular interactions. While the specific crystal structure of this compound is not widely reported in foundational literature, analysis of related 1,5-disubstituted tetrazoles reveals common structural features. researchgate.net

Typically, the tetrazole ring is nearly planar. The phenyl ring is often twisted out of the plane of the tetrazole ring to minimize steric hindrance. In the solid state, intermolecular interactions such as π-π stacking between phenyl and/or tetrazole rings and weak C-H···N hydrogen bonds may be observed, influencing the crystal packing. Obtaining suitable single crystals is a prerequisite for this powerful analytical technique.

Chromatographic and Separation Science Applications

Chromatographic methods are essential for the purification of this compound and for the quantitative analysis of its purity and potential metabolites.

High-Performance Liquid Chromatography (HPLC), particularly when coupled with tandem mass spectrometry (MS/MS), is a powerful tool for purity assessment and the identification of trace-level impurities or metabolites.

A typical method for a compound like this compound would involve reverse-phase HPLC. sielc.com A C18 stationary phase with a mobile phase gradient of water and acetonitrile, often with a modifier like formic acid for MS compatibility, provides excellent separation of the main compound from related substances. sielc.com

Purity Assessment: A validated HPLC method with a UV detector can accurately quantify the purity of a bulk sample. The high resolution of modern UHPLC (Ultra-High-Performance Liquid Chromatography) systems allows for the separation of closely related impurities, with subsequent identification by MS/MS. ijrpc.com

Metabolite Profiling: In biological studies, LC-MS/MS is the gold standard for identifying and quantifying metabolites. mdpi.com Common metabolic transformations for a molecule like this compound could include oxidation of the sulfur atom (to sulfoxide (B87167) and sulfone), hydroxylation of the phenyl ring, or demethylation of the methylthio group. The high sensitivity and selectivity of MS/MS, especially using techniques like Selected Reaction Monitoring (SRM), enable the detection of these metabolites at very low concentrations in complex biological matrices.

Table 4: Representative HPLC Method Parameters

| Parameter | Description |

| Column | C18 Reverse-Phase (e.g., 100 x 2.1 mm, 1.8 µm) |

| Mobile Phase A | Water + 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |

| Gradient | 5% B to 95% B over 10 minutes |

| Flow Rate | 0.3 mL/min |

| Detection | UV (e.g., 254 nm) and ESI-MS/MS |

| MS/MS Mode | Positive Ion Electrospray (ESI+) |

Chiral Separation Techniques for Enantiomeric Purity

The determination of enantiomeric purity is a critical aspect of the characterization of chiral compounds like this compound, as different enantiomers can exhibit distinct pharmacological and toxicological profiles. High-performance liquid chromatography (HPLC) with chiral stationary phases (CSPs) is a primary technique for the enantioseparation of chiral azole compounds. mdpi.com The selection of the CSP and the mobile phase is crucial for achieving successful separation.

Commonly used CSPs for the separation of chiral heterocyclic compounds include those based on macrocyclic glycopeptides and derivatized polysaccharides like cellulose and amylose. mdpi.comnih.gov The separation mechanism relies on the differential interactions between the enantiomers and the chiral selector of the CSP. These interactions can include hydrogen bonding, dipole-dipole interactions, and steric hindrance.

The choice of mobile phase elution mode—normal phase, reversed-phase, or polar organic—can significantly impact the resolution of enantiomers. For instance, in the separation of some chiral pyrazole derivatives, a cellulose-based column showed superiority using polar organic mobile-phase compositions, leading to short analysis times and high resolutions. nih.gov In contrast, an amylose-based column was more effective in the normal elution mode for the same set of compounds. nih.gov The optimization of chromatographic conditions, including the mobile phase composition, flow rate, and temperature, is essential for developing a robust method for determining the enantiomeric purity of chiral tetrazoles.

Table 1: Chiral Stationary Phases and Mobile Phase Modes for Azole Enantioseparation

| Chiral Stationary Phase (CSP) | Elution Mode | Typical Mobile Phase Components |

|---|---|---|

| Macrocyclic Glycopeptides | Reversed-Phase, Polar Organic, Normal Phase | Aqueous buffers with methanol or acetonitrile; mixtures of polar organic solvents; heptane with an alcohol modifier. mdpi.com |

| Derivatized Cellulose | Normal Phase, Polar Organic | Heptane with ethanol or isopropanol; pure polar organic solvents like methanol or acetonitrile. nih.gov |

Quantum Chemical Calculations and Molecular Modeling

Quantum chemical calculations and molecular modeling have become indispensable tools for investigating the properties of molecules at the atomic level. These computational approaches provide insights that can be difficult or impossible to obtain through experimental methods alone.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a widely used quantum chemical method for studying the electronic structure, stability, and reactivity of molecules. For tetrazole derivatives, DFT calculations have been employed to determine various properties, including heats of formation and parameters related to their potential as corrosion inhibitors. acs.orgacs.orgnih.govnih.gov

DFT calculations can provide valuable information about the distribution of electron density, molecular orbital energies (such as the highest occupied molecular orbital, HOMO, and the lowest unoccupied molecular orbital, LUMO), and electrostatic potential. acs.orgnih.govnih.gov These parameters are crucial for predicting a molecule's reactivity and its potential to interact with other molecules or surfaces. For example, in the context of corrosion inhibition, DFT has been used to study the adsorption of tetrazole derivatives on metal surfaces, providing insights into the mechanism of protection. acs.orgnih.govnih.gov The B3LYP functional is a commonly used hybrid functional in DFT calculations for tetrazole derivatives. acs.org

Molecular Dynamics Simulations for Conformational Studies and Ligand-Protein Interactions

Molecular dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. MD simulations can provide detailed information about the conformational flexibility of a molecule and its interactions with its environment, such as a solvent or a biological macromolecule like a protein.

Docking Studies for Ligand-Target Binding Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In drug discovery, docking is frequently used to predict the binding mode and affinity of a small molecule ligand to the active site of a target protein.

For tetrazole derivatives, docking studies have been performed to investigate their potential as inhibitors of various enzymes, such as cyclooxygenase-2 (COX-2). researchgate.net These studies can identify the key amino acid residues in the binding site that interact with the ligand and the nature of these interactions, such as hydrogen bonds and hydrophobic contacts. researchgate.net The results of docking studies can provide valuable insights for the rational design of more potent and selective inhibitors. The binding affinity is often expressed as a docking score, with lower scores generally indicating a more favorable binding interaction. nih.gov

Table 2: Example of Docking Study Results for a Tetrazole Derivative with a Protein Target

| Ligand | Protein Target | Key Interacting Residues | Predicted Binding Affinity (kcal/mol) |

|---|---|---|---|

| 1-{4-(Methylsulfonyl)phenyl}-5-phenyl-1H-tetrazole | Cyclooxygenase-2 (COX-2) | Not specified | Not specified researchgate.net |

Cheminformatics and Data Mining in Structure-Activity Relationship Development

Cheminformatics and data mining play a crucial role in modern drug discovery by enabling the analysis of large datasets of chemical structures and their associated biological activities. This analysis helps in the development of structure-activity relationships (SARs), which are essential for optimizing lead compounds.

Quantitative Structure-Activity Relationship (QSAR) models are a key tool in cheminformatics. QSAR models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity. researchgate.net For tetrazole derivatives, QSAR studies have been performed to develop models that can predict their activity against various targets, such as M. tuberculosis. researchgate.net These models are built using molecular descriptors that quantify various aspects of the chemical structure, such as electronic, steric, and hydrophobic properties. Once a reliable QSAR model is developed, it can be used to predict the activity of new, untested compounds, thereby guiding the synthesis of more potent analogues. The predictive ability of a QSAR model is typically assessed using statistical parameters such as the squared correlation coefficient (R²) and the cross-validated squared correlation coefficient (Q²). researchgate.net

The tetrazole moiety is recognized as a valuable pharmacophore in drug design, often used as a bioisostere for a carboxylic acid group. benthamscience.comvu.edu.aunih.gov The application of cheminformatics and data mining to large libraries of tetrazole-containing compounds can help to identify key structural features that contribute to their biological activity and to design novel compounds with improved therapeutic potential. researchgate.net

Future Research Directions and Translational Perspectives

Development of Novel Analogs with Enhanced Efficacy and Selectivity

A primary focus of future research is the synthesis and evaluation of novel analogs of 5-(methylthio)-1-phenyl-1H-tetrazole to enhance biological efficacy and target selectivity. The stability and synthetic accessibility of the tetrazole core make it an ideal scaffold for chemical modifications aimed at discovering compounds with improved therapeutic properties. chemimpex.com

Researchers have successfully synthesized novel derivatives by introducing various substituents to the core structure. For instance, a series of substituted 5-(methylthio)-1-(3-((1-phenyl-1H-1,2,3-triazol-4-yl) methoxy) phenyl)-1H-tetrazole derivatives have been developed. ijres.org The evaluation of these new compounds for antimicrobial activity revealed that certain substitutions on the triazole moiety led to promising antibacterial and antifungal effects. ijres.org Specifically, analogs containing 4-Nitrophenyl, 2-acetophenyl, and 3-fluorophenyl groups demonstrated significant inhibitory activity. ijres.org